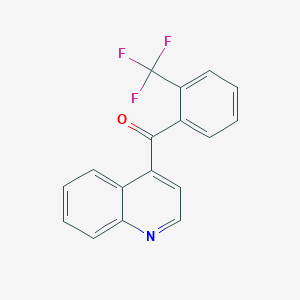

4-(2-Trifluoromethylbenzoyl)quinoline

Description

Properties

IUPAC Name |

quinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-1-6-13(14)16(22)12-9-10-21-15-8-4-2-5-11(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVCEUSAXRYUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Coupling of Quinoline Precursors with Trifluoromethylbenzoyl Derivatives

A patented synthetic route focuses on preparing quinoline impurities structurally related to 4-(2-trifluoromethylbenzoyl)quinoline by catalytic coupling of quinoline non-alcohol intermediates with trifluoromethylbenzoyl sources under copper catalysis and organic acid conditions. This method provides a high-yielding and efficient approach to the target compound or its close analogs.

- Catalysts: Copper acetate, copper chloride, copper bromide, trifluoroacetic acid copper, iron chloride, or ferric acetate are employed to facilitate the reaction.

- Organic acids: Trifluoroacetic acid and trifluoromethanesulfonic acid are commonly used to promote the reaction.

- Solvents: A broad range of organic solvents such as tetrahydrofuran, toluene, acetonitrile, methyl tert-butyl ether, 1,4-dioxane, chlorobenzene, and others are suitable.

- Reaction conditions: Temperatures range from 35 to 90 °C, with stirring times from 1 to 20 hours, optimized typically between 45 to 60 °C and 2 to 5 hours for best yields.

- Post-processing: After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed with saturated brine, concentrated, and crystallized from alkanes like normal heptane at 0 to 5 °C to isolate the product.

Representative experimental data from embodiments:

| Embodiment | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Copper acetate | Tetrahydrofuran | 60 | 2 | 85.6 | Stirred, cooled, extracted, crystallized |

| 2 | Copper acetate | Tetrahydrofuran | 60 | 2 | 83.1 | Similar to Embodiment 1 |

| 3 | Copper acetate | Toluene | 60 | 3 | 82.6 | Longer reaction time |

| 4 | Copper acetate | Acetonitrile | 60 | 4 | 81.8 | Extended stirring time |

This method's advantage lies in its versatility regarding catalyst and solvent choice, enabling fine-tuning for specific substrate reactivity and purity requirements.

Intramolecular Cyclization of Trifluoromethyl-Substituted Precursors

Recent research demonstrates the synthesis of trifluoromethyl-substituted quinolines through intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives.

- Synthetic sequence: Ethyl 2-cyanoacetate reacts with trifluoroacetimidoyl chloride derivatives in the presence of sodium hydride in acetonitrile, forming ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates.

- Cyclization: Heating these intermediates in nitrobenzene under reflux induces intramolecular cyclization, yielding trifluoromethylquinoline-3-carbonitrile derivatives quantitatively.

- Microwave irradiation: This method can be accelerated using microwave irradiation, enhancing reaction efficiency and yield.

While this approach targets quinoline-3-carbonitrile derivatives, it demonstrates the utility of intramolecular cyclization strategies for constructing trifluoromethyl-substituted quinoline frameworks, which can be adapted for benzoyl-substituted analogs.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Catalytic coupling with copper catalysts and organic acids | Copper acetate, trifluoroacetic acid, THF/toluene/acetonitrile, 35-90 °C, 1-20 h | High yield (81-86%), versatile solvents and catalysts, scalable | Requires catalyst and acid optimization |

| Friedländer synthesis | Aliphatic and aromatic carbonyls with ortho-NH2, base catalyst (KOH/NaOH), high temp | Broad substrate scope, classical method | High temp, long reaction time, sensitive to conditions |

| Knorr synthesis | Aromatic amine + β-ketoester, acid catalyst (H2SO4), mild conditions | Good yields, mild conditions, versatile | Requires β-ketoester availability |

| Intramolecular cyclization of trifluoromethylated precursors | Ethyl 2-cyanoacetate + trifluoroacetimidoyl chloride, NaH, acetonitrile, reflux in nitrobenzene | Quantitative yields, microwave-assisted | Specific to cyano and trifluoromethyl substrates |

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethylbenzoyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

4-(2-Trifluoromethylbenzoyl)quinoline and its derivatives have been studied for their antimicrobial properties. Research indicates that quinoline derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds related to quinoline structures have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, which are common pathogens associated with infections . The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of these compounds, potentially improving their bioactivity .

Antitubercular Activity

Recent studies have highlighted the antitubercular effects of certain quinoline derivatives, including those similar to this compound. These compounds have demonstrated activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 8 to 128 µg/mL . The computational docking studies suggest that these compounds interact favorably with target proteins, indicating their potential as therapeutic agents against tuberculosis.

Antimalarial Potential

Quinoline derivatives have historically been used in antimalarial treatments. The structural modifications introduced by the trifluoromethylbenzoyl group may enhance the efficacy of these compounds against malaria-causing parasites. Research has shown that certain quinolines possess strong antimalarial activity, particularly against chloroquine-resistant strains .

Case Studies

1. Antimycobacterial Activity Study

A study conducted on various quinoline derivatives, including those structurally related to this compound, demonstrated promising results against Mycobacterium tuberculosis. The research utilized resazurin microplate assays to evaluate the efficacy of these compounds, revealing that some derivatives exhibited significant activity against both drug-sensitive and multidrug-resistant strains .

2. Structure-Activity Relationship Analysis

In another investigation focusing on structure-activity relationships, researchers synthesized a series of 4-benzoylquinolines and assessed their biological activities. The introduction of different substituents, including trifluoromethyl groups, was found to significantly influence antimicrobial potency and selectivity against specific bacterial strains .

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethylbenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with DNA replication and transcription processes, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives are often substituted at the 4-position with various functional groups, which critically influence their biological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of 4-Substituted Quinolines

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl group (CF₃) in this compound and 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

- Bulkier Substituents: The adamantane group in 4-(adamantan-1-yl)quinoline increases hydrophobicity, improving binding to lipid-rich bacterial membranes (e.g., Mycobacterium tuberculosis) .

- Heterocyclic Modifications: Triazoloquinolines (e.g., compound 3f in ) demonstrate that nitrogen-rich heterocycles at the 4-position enhance anticonvulsant efficacy by interacting with GABA receptors .

Key Findings:

- Anti-Tubercular Activity: Thio- and oxy-quinolines (e.g., compound 1 in ) outperform benzoyl-substituted analogues due to sulfur’s nucleophilic reactivity, which may enhance target engagement .

- Anticonvulsant vs. Antimalarial: The triazoloquinoline scaffold () prioritizes CNS activity, whereas ferroquine’s ferrocene moiety () enables antimalarial action through redox cycling.

Insights:

- Pd-Catalyzed Cross-Coupling : A common method for introducing aryl/heteroaryl groups at the 4-position (). The trifluoromethylbenzoyl group in the target compound could be installed similarly.

- Challenges : Bulky substituents (e.g., adamantane) may require optimized ligands (e.g., PCy₃ in ) to prevent steric hindrance .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-trifluoromethylbenzoyl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylbenzoyl group. For example, Marull et al. developed a method using Zn(OTf)₂ catalysis to achieve regioselective cyclization of substituted anilines with trifluoromethyl ketones, yielding 4-trifluoromethylquinolines with >85% purity under optimized conditions (120°C, 12h, DCM solvent) . Key factors affecting yield include:

- Catalyst choice : Lewis acids (e.g., Zn(OTf)₂) improve regioselectivity.

- Temperature : Elevated temperatures (100–150°C) enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intermediate stabilization.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

A combination of techniques is critical:

- ¹H NMR : The quinoline proton (H-2) resonates at δ 8.5–9.0 ppm (doublet, J = 5.5 Hz), while the trifluoromethylbenzoyl group shows distinct aromatic protons at δ 7.8–8.2 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~190 ppm, and CF₃ carbons at 120–125 ppm (quartet, J = 270–280 Hz) .

- IR : Strong C=O stretching at 1680–1700 cm⁻¹ and CF₃ absorption at 1150–1250 cm⁻¹ .

- HRMS : Molecular ion peaks at m/z 305.08 (C₁₇H₁₁F₃NO⁺) confirm the molecular formula .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent positioning or assay conditions. Bellamri et al. demonstrated that:

- Substituent placement : 8-Trifluoromethyl substitution enhances DNA intercalation (IC₅₀ = 2.1 µM), while 6-substitution reduces potency (IC₅₀ > 50 µM) .

- Assay variability : Use standardized protocols (e.g., MIC assays in Mueller-Hinton broth for antimicrobial studies) to minimize false positives .

Table 1 : Bioactivity variations in derivatives

| Substituent Position | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 8-CF₃ | 2.1 µM (Antimicrobial) | |

| 6-CF₃ | >50 µM (Inactive) |

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing CF₃ group lowers the LUMO energy (-2.3 eV), enhancing susceptibility to nucleophilic attack at the quinoline C-4 position. Marull et al. validated this via docking studies with cytochrome P450, showing a binding affinity (ΔG = -9.2 kcal/mol) consistent with experimental metabolic stability data .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Key issues include:

- Catalyst leaching : Homogeneous catalysts (e.g., Pd(OAc)₂) degrade at >100°C, reducing enantioselectivity. Kozubková et al. achieved 90% ee using chiral phosphine ligands at 80°C .

- Purification : Flash chromatography with silica gel modified with CF₃CO₂H improves separation of diastereomers .

Methodological Guidance

Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?

Core modification : Introduce substituents at C-2 (electron-donating groups) to enhance hydrophobic interactions.

Side-chain variation : Replace benzoyl with sulfonamide groups to improve solubility (logP reduction by 1.5 units) .

Assay selection : Use fluorescence-based kinase assays (e.g., ADP-Glo™) for high-throughput screening .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound batches?

- HPLC-MS : C18 column (5 µm, 250 mm), gradient elution (ACN/H₂O + 0.1% TFA), detects impurities <0.1% .

- XRD : Resolves polymorphic forms (e.g., Form I vs. Form II) impacting bioavailability .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

Discrepancies often stem from:

- Cell line specificity : HepG2 cells show higher sensitivity (IC₅₀ = 4.7 µM) than MCF-7 (IC₅₀ = 18.3 µM) due to differential expression of efflux pumps .

- Metabolic activation : Liver microsome pre-incubation increases toxicity 3-fold via CYP3A4-mediated bioactivation .

Emerging Research Directions

Q. Can this compound derivatives act as probes for studying protein-ligand dynamics via fluorescence quenching?

Yes. The quinoline core exhibits intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), which quenches upon binding to albumin (Kd = 1.8 µM), as shown by Liu et al. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.